molecular formula C10H12N4O2S B2515641 3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID CAS No. 879920-66-8

3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID

Cat. No.: B2515641
CAS No.: 879920-66-8
M. Wt: 252.29
InChI Key: WFPWGFBWMNRCHJ-UHFFFAOYSA-N
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Description

3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID is a fascinating chemical compound with a unique structure that includes a sulfur-containing moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID typically involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes. This reaction is achieved using iodobenzene diacetate at room temperature, resulting in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as conducting reactions in water, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur moiety to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in molecular biology for probing biological pathways and interactions.

    Industry: The compound’s unique properties make it useful in material science for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID involves its interaction with specific molecular targets. The sulfur-containing moiety plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole ring structure and exhibits promising antiviral and antitumoral activity.

    Tris[1,2,4]triazolo[1,3,5]triazine: Another compound with a triazole moiety, used in constructing new materials with specific electronic properties.

Uniqueness

3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID stands out due to its unique sulfur-containing moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science.

Properties

IUPAC Name

3-(5,7-dimethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-5-7(3-4-8(15)16)6(2)14-9(11-5)12-13-10(14)17/h3-4H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPWGFBWMNRCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NNC(=S)N12)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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